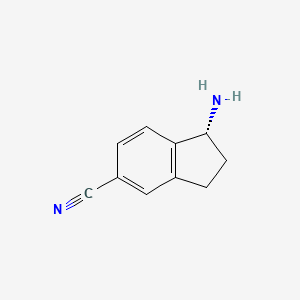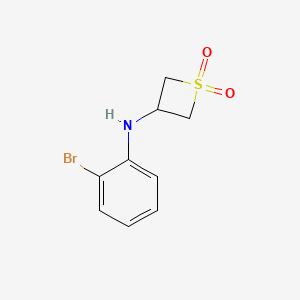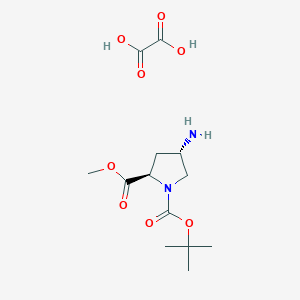
(R)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a chiral organic compound with a unique structure that includes an indene backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Hydrocyanation: Indene undergoes hydrocyanation to introduce the nitrile group at the 5-position.
Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrocyanation and reduction steps, as well as advanced chiral resolution techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in asymmetric synthesis and as a building block for biologically active molecules.
Medicine
In medicine, ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is investigated for its potential therapeutic properties, including its role as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene backbone provides structural stability and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Aminoindane: A structurally related compound with a simpler backbone.
2-Aminoindan: Another related compound with the amino group at a different position.
Uniqueness
®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is unique due to its chiral nature and the specific positioning of the amino and nitrile groups. This configuration provides distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10H,2,4,12H2/t10-/m1/s1 |
Clé InChI |
QNZWGKXBLSVMLQ-SNVBAGLBSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=CC(=C2)C#N |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)

![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)




